2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
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Overview
Description
2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a piperidine ring, and a pyridazinyl moiety, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Synthesis of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The fluorophenyl and piperidine intermediates are coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.
Introduction of the Pyridazinyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
- 2-(4-Bromophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
- 2-(4-Methylphenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
Uniqueness
The presence of the fluorine atom in 2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone imparts unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its analogs with different substituents. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-13-2-7-17(21-20-13)24-16-8-10-22(11-9-16)18(23)12-14-3-5-15(19)6-4-14/h2-7,16H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLGRPUPVOHXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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